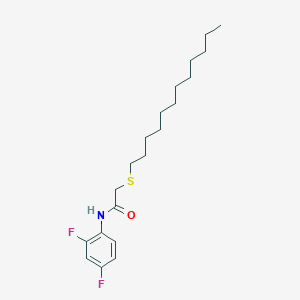
N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide" is a member of the acetamide family, characterized by the presence of a sulfanyl group attached to a dodecyl chain and a difluorophenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate amine with an acyl chloride derivative. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized from various aminonitrophenols and an acyl chloride derivative . Similarly, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved the use of NMR spectroscopy, mass spectrometry, and X-ray crystallography for characterization . These methods could potentially be applied to synthesize and characterize "this compound."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using X-ray crystallography. For instance, the molecular structure of certain compounds was determined by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be used to analyze the molecular structure of "this compound," potentially revealing similar intramolecular interactions.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives can include the formation of intra- and intermolecular hydrogen bonds, as evidenced by variable temperature NMR experiments . The presence of a sulfanyl group could also lead to specific reactivity patterns, such as the formation of disulfides under oxidizing conditions. The reactivity of the compound could be inferred from studies on similar molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility and melting point . The optical properties, such as solvatochromic effects, can be investigated using UV-vis spectrophotometry, as demonstrated for 2-Chloro-N-(2,4-dinitrophenyl) acetamide . The dipole moment method and quantum chemical calculations can provide insights into the conformations and polarity of related compounds . These methods could be applied to determine the physical and chemical properties of "this compound."
Aplicaciones Científicas De Investigación
X-Ray Powder Diffraction in Pesticide Derivatives
N-aryl-2,4-dichlorophenoxyacetamide derivatives, including those structurally similar to N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide, have been studied using X-ray powder diffraction, indicating potential applications in pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Crystallography for Molecular Structure Analysis
Studies on similar compounds like 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide have utilized crystallography to analyze molecular structures, showing the potential application of such techniques in understanding the spatial arrangement and bonding in this compound (Praveen et al., 2013).
Spectroscopic Characterization for Antiviral Molecules
Spectroscopic techniques, including Raman and Fourier-transform infrared spectroscopy, have been employed to characterize molecules structurally similar to this compound, suggesting their application in identifying antiviral properties (Mary, Pradhan, & James, 2022).
Synthesis of Urease Inhibitors
Research on disulfides containing N-arylacetamide, which are chemically related to this compound, has shown promise in developing novel urease inhibitors, highlighting potential pharmaceutical applications (Liu et al., 2021).
Antimicrobial Studies of N-Substituted Sulfanilamide Derivatives
Studies on sulfanilamide derivatives similar to this compound have been conducted for antimicrobial applications, revealing insights into their potential use in addressing bacterial and fungal infections (Lahtinen et al., 2014).
Conformational Studies Using Quantum Chemical Calculations
Quantum chemical calculations on N-substituted acetamides can offer valuable information on their conformation and electronic properties, as seen in studies involving compounds structurally similar to this compound (Choudhary et al., 2014).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-dodecylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31F2NOS/c1-2-3-4-5-6-7-8-9-10-11-14-25-16-20(24)23-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNWLHILKHVPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)
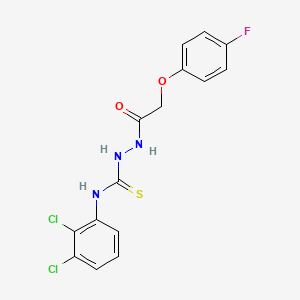
![N-(2-cyclohex-1-en-1-ylethyl)-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2493184.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,3,4-trichlorobenzenesulfonamide](/img/structure/B2493185.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)
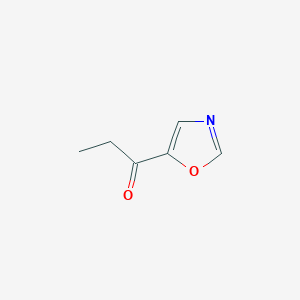

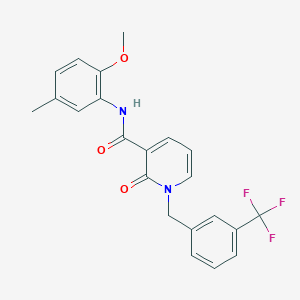
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)

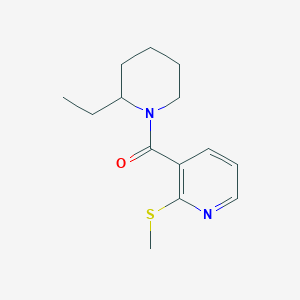
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)